Cas no 313-72-4 (Octafluoronaphthalene)

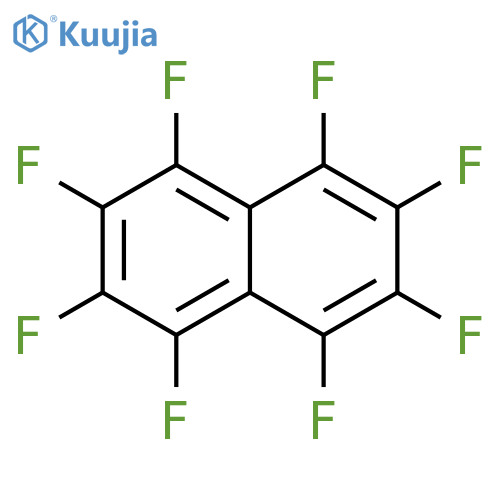

Octafluoronaphthalene structure

商品名:Octafluoronaphthalene

Octafluoronaphthalene 化学的及び物理的性質

名前と識別子

-

- Octafluoronaphthalene

- 1,2,3,4,5,6,7,8-Octafluoronaphthalene

- Naphthalene, octafluoro-

- PERFLUORONAPHTHALENE

- AKOS MSC-0224

- Octachloronaphthalene

- Naphthalene,octafluoro

- octafluoronaphtalene

- octafluoronapthalene

- perfluoronaphthelene

- CS-0121490

- FT-0631936

- AKOS003789902

- D70374

- EINECS 206-239-9

- C10F8

- Octafluoronaphthalene 100 microg/mL in Acetonitrile

- 1,2,3,4,5,6,7,8-Octafluoronaphthalene #

- Octafluoronaphthalene, 96%

- AM85715

- 313-72-4

- NS00018934

- DTXSID60185221

- octafiuoronaphthalene

- O0158

- SY049116

- SCHEMBL245064

- A929381

- MFCD00014307

- BS-16851

- DTXCID70107712

- Naphthalene, octafluoro

- 1,2,3,4,5,6,7,8-fluoronaphthalene

- DB-025254

- 206-239-9

- FO02388

-

- MDL: MFCD00014307

- インチ: InChI=1S/C10F8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12

- InChIKey: JDCMOHAFGDQQJX-UHFFFAOYSA-N

- ほほえんだ: C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F

- BRN: 1915630

計算された属性

- せいみつぶんしりょう: 271.98700

- どういたいしつりょう: 271.987226

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.4296 (rough estimate)

- ゆうかいてん: 86.0 to 89.0 deg-C

- ふってん: 209°C(lit.)

- フラッシュポイント: 80°C/15mm

- 屈折率: 1.367

- すいようせい: Insoluble in water. Solubility in toluene, almost transparent.

- PSA: 0.00000

- LogP: 3.95260

- ようかいせい: 使用できません

Octafluoronaphthalene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 1208 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S62-S61-S36/37-S33-S29-S16-S9

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

Octafluoronaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21699-25g |

Octafluoronaphthalene, 96% |

313-72-4 | 96% | 25g |

¥8339.00 | 2023-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FA653-1g |

Octafluoronaphthalene |

313-72-4 | 98% | 1g |

¥164.0 | 2022-06-10 | |

| Oakwood | 003270-1g |

Octafluoronaphthalene |

313-72-4 | 90% | 1g |

$25.00 | 2024-07-19 | |

| abcr | AB132266-1 g |

Octafluoronaphthalene, 96%; . |

313-72-4 | 96% | 1g |

€66.70 | 2023-05-10 | |

| TRC | O273110-250mg |

Octafluoronaphthalene |

313-72-4 | 250mg |

$ 50.00 | 2022-06-03 | ||

| BAI LING WEI Technology Co., Ltd. | PC5340-1g |

Perfluoronaphthalene |

313-72-4 | 1g |

¥ 330 | 2022-04-26 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002053-25g |

Octafluoronaphthalene |

313-72-4 | 96% | 25g |

¥1861 | 2024-05-24 | |

| eNovation Chemicals LLC | D483521-100mg |

OCTAFLUORONAPHTHALENE |

313-72-4 | 97% | 100mg |

$140 | 2023-09-03 | |

| Apollo Scientific | PC5340-5g |

Perfluoronaphthalene |

313-72-4 | 97% | 5g |

£38.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FA653-5g |

Octafluoronaphthalene |

313-72-4 | 98% | 5g |

¥557.0 | 2022-06-10 |

Octafluoronaphthalene サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:313-72-4)Octafluoronaphthalene

注文番号:A929381

在庫ステータス:in Stock/in Stock

はかる:25g/100g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 14:57

価格 ($):223.0/576.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:313-72-4)八氟萘

注文番号:LE1770301

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:36

価格 ($):discuss personally

Octafluoronaphthalene 関連文献

-

Handan Akpinar,Joel T. Mague,Paul M. Lahti CrystEngComm 2013 15 831

-

B. Gething,C. R. Patrick,J. C. Tatlow J. Chem. Soc. 1962 186

-

3. Vibrational spectra of octafluoronaphthaleneAlberto Girlando,Bruno Tamburini,Cesare Pecile J. Chem. Soc. Faraday Trans. 2 1974 70 6

-

Margaret C. Gerthoffer,Bohan Xu,Sikai Wu,Jordan Cox,Steven Huss,Shalisa M. Oburn,Steven A. Lopez,Vincent H. Crespi,John V. Badding,Elizabeth Elacqua Polym. Chem. 2022 13 1359

-

5. Polyhalogenoaromatic compounds. Part 53. Substitution in polyfluoroaromatic compounds by bulky nucleophilesCatherine L. Cheong,Basil J. Wakefield J. Chem. Soc. Perkin Trans. 1 1988 3301

313-72-4 (Octafluoronaphthalene) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:313-72-4)Octafluoronaphthalene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:313-72-4)Octafluoronaphthalene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ